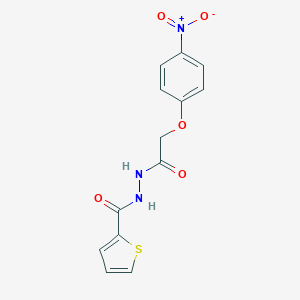
N'-(2-{4-nitrophenoxy}acetyl)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide is a complex organic compound with the molecular formula C13H11N3O5S This compound is characterized by the presence of a thiophene ring, a nitrophenoxy group, and a carbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide typically involves the condensation of thiophene-2-carbohydrazide with 2-(4-nitrophenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbohydrazide: A simpler analog lacking the nitrophenoxy group.
2-(4-nitrophenoxy)acetyl chloride: A precursor used in the synthesis of the target compound.
N’-[2-(4-aminophenoxy)acetyl]thiophene-2-carbohydrazide: A reduced form of the target compound.
Uniqueness
N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide is unique due to the presence of both the nitrophenoxy and thiophene moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11N3O5S |
|---|---|
Peso molecular |
321.31g/mol |
Nombre IUPAC |
N'-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C13H11N3O5S/c17-12(14-15-13(18)11-2-1-7-22-11)8-21-10-5-3-9(4-6-10)16(19)20/h1-7H,8H2,(H,14,17)(H,15,18) |
Clave InChI |
JPDIMRVPGZZDDU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CSC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilidad |
10 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















